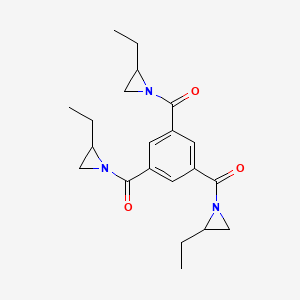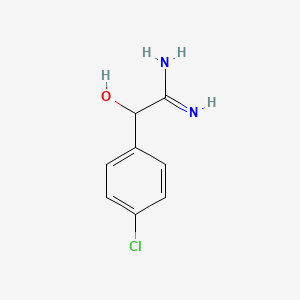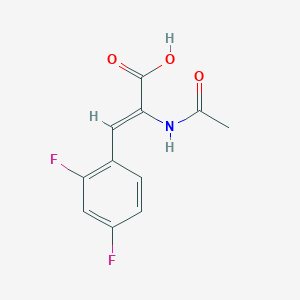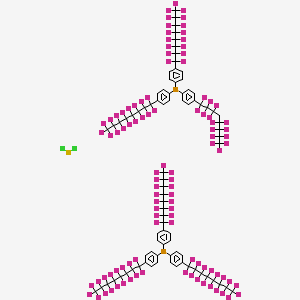
Bis(tris(4-(heptadecafluorooctyl)phe)pho
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) is a complex organophosphorus compound known for its unique properties and applications in various fields. This compound is characterized by the presence of heptadecafluorooctyl groups, which impart significant fluorophilicity and stability. It is commonly used as a ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) typically involves the reaction of tris(4-(heptadecafluorooctyl)phenyl)phosphine with a suitable metal precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The heptadecafluorooctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in Stille and Suzuki couplings.
Biology: The compound’s stability and fluorophilicity make it useful in biological assays and imaging techniques.
Mecanismo De Acción
The mechanism by which Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions like cross-coupling and polymerization. The heptadecafluorooctyl groups enhance the compound’s solubility in fluorinated solvents, making it highly effective in fluorous biphase systems .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-(heptadecafluorooctyl)phenyl)phosphine: A similar compound with one less phosphine group, used in similar applications.
Bis(tris(4-(perfluorooctyl)phenyl)phosphine): Another related compound with perfluorooctyl groups instead of heptadecafluorooctyl groups.
Uniqueness
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) stands out due to its enhanced stability and solubility in fluorinated solvents, making it particularly useful in specialized applications like fluorous biphase catalysis. Its unique structure allows for versatile coordination chemistry and efficient catalysis in various chemical reactions .
Propiedades
Fórmula molecular |
C84H26Cl2F100P2Pd |
|---|---|
Peso molecular |
3174.2 g/mol |
Nombre IUPAC |
bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-[4-(1,1,2,2,3,3,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)phenyl]phosphane;dichloropalladium;tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane |
InChI |
InChI=1S/C42H12F51P.C42H14F49P.2ClH.Pd/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;43-20(44,13-21(45,46)26(55,56)37(77,78)40(83,84)85)25(53,54)22(47,48)14-1-7-17(8-2-14)92(18-9-3-15(4-10-18)23(49,50)27(57,58)29(61,62)31(65,66)33(69,70)35(73,74)38(79,80)41(86,87)88)19-11-5-16(6-12-19)24(51,52)28(59,60)30(63,64)32(67,68)34(71,72)36(75,76)39(81,82)42(89,90)91;;;/h1-12H;1-12H,13H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
IYLQGUPYTFHEPL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


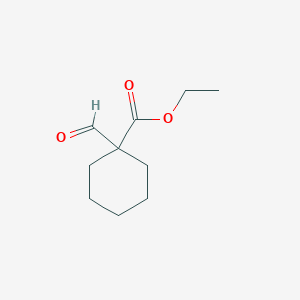
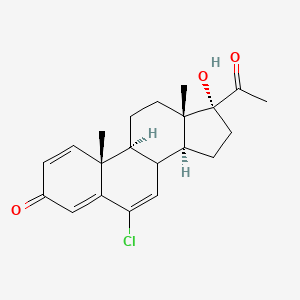
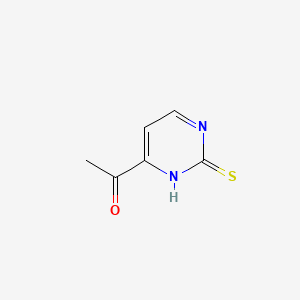
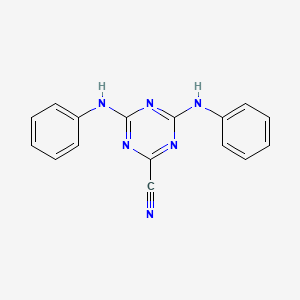
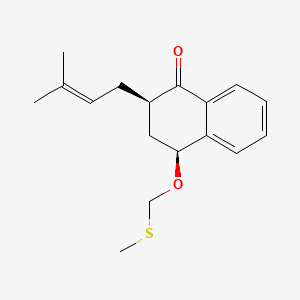

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
